Bhdpa
Description
Bisphenols are industrial chemicals primarily used in polycarbonate plastics, epoxy resins, and flame retardants. Bhdpa’s structure likely includes two phenol groups linked by a bridging group (e.g., a diphosphate moiety), which may confer unique physicochemical properties, such as enhanced thermal stability or flame-retardant capabilities. However, the absence of direct data on this compound in the provided evidence underscores the need for further research to clarify its applications and risks .
Properties
CAS No. |
130399-79-0 |
|---|---|
Molecular Formula |
C28H32O7 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[(8S,9S,10R,13S,14S,17R)-17-(2,2-dihydroxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate |
InChI |
InChI=1S/C28H32O7/c1-26-12-10-18(29)14-17(26)8-9-19-20-11-13-28(23(31)24(32)33,27(20,2)15-21(30)22(19)26)35-25(34)16-6-4-3-5-7-16/h3-7,10,12,14,19-22,24,30,32-33H,8-9,11,13,15H2,1-2H3/t19-,20-,21?,22+,26-,27-,28-/m0/s1 |
InChI Key |
WOTRZIGJOBXZSH-ZELPCQGESA-N |
SMILES |
CC12CC(C3C(C1CCC2(C(=O)C(O)O)OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=CC35C)O |
Isomeric SMILES |
C[C@]12CC([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C(O)O)OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=C[C@]35C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)C(O)O)OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=CC35C)O |
Synonyms |
17-benzoyloxy-11-hydroxy-3,20-dioxo-1,4-pregnadien-21-al hemiacetal 17alpha-benzoyloxy-11beta-hydroxy-3,20-dioxo-1,4-pregnadien-21-al hemiacetal BHDPA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Similarities and Differences
Bhdpa belongs to the bisphenol family, sharing a core structure with BPA, BPS, and bisphenol F (BPF). Key distinctions arise from functional group substitutions:
| Compound | Core Structure | Bridging Group | Key Applications |
|---|---|---|---|
| BPA | Two phenol groups | Dimethyl methane | Plastics, epoxy resins |
| BPS | Two phenol groups | Sulfonyl group | Thermal paper, plastics |
| BPF | Two phenol groups | Methylene group | Epoxy resins, coatings |
| This compound | Two phenol groups | Diphosphate group | Flame retardants (inferred) |
The diphosphate group in this compound may enhance its utility as a flame retardant compared to BPA and BPS, which lack phosphorus-based functional groups. However, structural modifications can alter biological activity; for example, BPS exhibits endocrine-disrupting effects despite low structural similarity to BPA .
Endocrine Disruption Potential
- BPA : Binds to estrogen receptors (ERα/β) with an EC₅₀ of ~1 μM, linked to reproductive and metabolic disorders .
- BPS: Activates membrane-associated estrogen receptors (mERs) via non-classical pathways, showing comparable potency to BPA in some assays .
- This compound: Limited data exist, but phosphate groups may reduce bioavailability or alter receptor binding. A 2020 study highlighted the need for expanded biomonitoring of understudied bisphenols to assess risks .
Environmental and Industrial Performance
- Thermal Stability : BPA degrades at ~220°C, whereas BPS and this compound (with sulfonyl/diphosphate groups) likely exhibit higher stability, extending their use in high-temperature applications .
- Flame Retardancy : this compound’s diphosphate group may synergize with polymers to improve flame resistance, akin to phosphorus-containing compounds like Trilon B or DTPA .
Research Findings and Data Limitations
Key Studies and Outcomes
- NTP (2017): Evaluated 15 bisphenol analogues, finding that even structurally distinct compounds (e.g., BPS) disrupt thyroid and estrogen signaling .
- Hindawi (2020): Highlighted the absence of population-level exposure data for emerging bisphenols, including this compound, complicating risk quantification .
Critical Challenges
- Regrettable Substitution : Replacing BPA with this compound without comprehensive safety data risks perpetuating endocrine-disruption issues .
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